Di(2-thienyl)methyl chloride

Catalog No.
S8728257
CAS No.
M.F
C9H7ClS2
M. Wt
214.7 g/mol
Availability
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Di(2-thienyl)methyl chloride

Product Name

Di(2-thienyl)methyl chloride

IUPAC Name

2-[chloro(thiophen-2-yl)methyl]thiophene

Molecular Formula

C9H7ClS2

Molecular Weight

214.7 g/mol

InChI

InChI=1S/C9H7ClS2/c10-9(7-3-1-5-11-7)8-4-2-6-12-8/h1-6,9H

InChI Key

ONTDNYRDFFTZCE-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C(C2=CC=CS2)Cl

Di(2-thienyl)methyl chloride is an organic compound with the molecular formula C9H7ClS2\text{C}_9\text{H}_7\text{ClS}_2. It features two thienyl groups (derived from thiophene) attached to a central carbon that is also bonded to a chlorine atom. This compound is noteworthy for its unique structure, which combines the properties of thienyl groups with a chloromethyl functionality, making it a valuable intermediate in organic synthesis and materials science.

Due to its reactive chloromethyl group. Common reactions include:

  • Nucleophilic Substitution: The chlorine atom can be replaced by various nucleophiles, such as amines or thiols, leading to the formation of new thienyl derivatives.
  • Coupling Reactions: It can participate in coupling reactions, including Stille and Suzuki couplings, where it serves as a coupling partner to form more complex thienyl-containing compounds .
  • Reduction: The chloromethyl group can be reduced to a methylene group using reducing agents like lithium aluminum hydride, yielding di(2-thienyl)methane.

  • Antimicrobial Activity: Some thienyl compounds exhibit antimicrobial properties against various pathogens.
  • Anti-inflammatory Effects: Thienyl derivatives have shown potential in reducing inflammation in biological models.
  • Anticancer Properties: Certain thienyl-containing compounds have been studied for their ability to inhibit cancer cell proliferation .

Di(2-thienyl)methyl chloride can be synthesized through several methods:

  • Direct Chlorination: Thiophene can be reacted with chloromethyl methyl ether in the presence of Lewis acids like aluminum chloride to yield di(2-thienyl)methyl chloride.
  • Electrophilic Aromatic Substitution: A chloromethylation reaction can be performed on 2-thiophenemethanol using thionyl chloride or phosphorus pentachloride, resulting in the desired product .
  • Grignard Reaction: A Grignard reagent derived from 2-thiophenemethanol can react with carbon tetrachloride or other chlorinating agents to produce di(2-thienyl)methyl chloride.

Di(2-thienyl)methyl chloride finds applications in various fields:

  • Organic Synthesis: It serves as an important building block for synthesizing more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
  • Material Science: Its unique properties make it suitable for developing conductive polymers and materials used in electronics.
  • Chemical Research: It is used as a reagent in research settings for exploring new chemical transformations and reactions involving thienyl systems .

Interaction studies involving di(2-thienyl)methyl chloride primarily focus on its reactivity with nucleophiles and its role in coupling reactions. For instance:

  • Nucleophilic Reactivity: Studies have shown that di(2-thienyl)methyl chloride readily reacts with amines and thiols, forming stable thienyl derivatives. This property is exploited in synthesizing new compounds with potential biological activity.
  • Coupling Studies: Research has demonstrated successful coupling reactions using di(2-thienyl)methyl chloride as a precursor, leading to the formation of complex polycyclic structures that may exhibit enhanced electronic properties .

Several compounds share structural features with di(2-thienyl)methyl chloride. Here are some similar compounds along with a brief comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Aspects
2-ThiophenemethanolContains a hydroxymethyl group instead of chlorineUsed as a precursor for various thienyl derivatives
2-Thiophenesulfonic acidContains a sulfonic acid groupExhibits strong acidity and is used in sulfonation reactions
2-ThiophenecarboxaldehydeContains an aldehyde functional groupUseful in synthesizing thienyl-based pharmaceuticals
Di(3-thienyl)methyl chlorideHas three thienyl groups instead of twoPotentially different electronic properties due to additional thienyl substitution

Di(2-thienyl)methyl chloride's unique combination of two thienyl groups and a chloromethyl functionality distinguishes it from other similar compounds, enhancing its utility in synthetic chemistry and materials science applications.

XLogP3

3.4

Hydrogen Bond Acceptor Count

2

Exact Mass

213.9677703 g/mol

Monoisotopic Mass

213.9677703 g/mol

Heavy Atom Count

12

Dates

Modify: 2023-11-21

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